Etinilcitidina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

TAS-106 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

TAS-106 ejerce sus efectos inhibiendo la síntesis de ARN. Se metaboliza en las células tumorales a etinilcitidina trifosfato, que inhibe las ARN polimerasas I, II y III . Esta inhibición conduce a la activación de la RNasa L, una potente endorribonucleasa antiviral y antiproliferativa que escinde el ARN monocatenario, causa la fragmentación del ARN ribosómico 28s y activa la Janus Kinasa, una molécula de señalización apoptótica dependiente de las mitocondrias . El resultado es la inducción de apoptosis en las células tumorales .

Análisis Bioquímico

Biochemical Properties

Ethynylcytidine is designed to inhibit RNA synthesis by blocking RNA polymerases I, II, and III . It interacts with these enzymes, which are essential for the transcription process, thereby inhibiting the synthesis of RNA . This interaction occurs throughout the cell cycle except for the M phase .

Cellular Effects

Ethynylcytidine has been shown to have significant effects on various types of cells and cellular processes. It enhances the anti-tumor efficacy of platinum in several tumor types in both in vitro and in vivo tumor models . It has been found to sensitize KB cells to CDDP by inhibiting the drug transporter Vault complex (Vaults), which are overexpressed in CDDP-resistant KB cells .

Molecular Mechanism

The molecular mechanism of Ethynylcytidine involves its rapid phosphorylation to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis . This inhibition occurs through the competitive inhibition of RNA polymerase I, II, and III . The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethynylcytidine has shown to have temporal effects. The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours . This indicates that Ethynylcytidine has a “closed” metabolic pathway to ECTP .

Metabolic Pathways

Ethynylcytidine is involved in the metabolic pathway of RNA synthesis. It is rapidly phosphorylated to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis .

Transport and Distribution

Studies with Ethynylcytidine have demonstrated high uptake and wide distribution in glandular tissues, thymus, bone marrow, kidney, and bladder . Approximately 71% of Ethynylcytidine was excreted in the urine as unchanged drug .

Subcellular Localization

The specific subcellular localization of Ethynylcytidine is not mentioned in the search results. Given its role as an inhibitor of RNA polymerases I, II, and III, it can be inferred that Ethynylcytidine likely localizes to the nucleus where these enzymes are found .

Métodos De Preparación

La síntesis de TAS-106 implica varios pasos:

Protección de 1,2-O-isopropiliden-D-xilofuranosa: La protección selectiva de 1,2-O-isopropiliden-D-xilofuranosa con cloruro de terc-butildimetilsililo y piridina da el éter de sililo.

Adición estereoselctiva: El trimetilsililacetileno se añade a la cetona por medio de butil litio en tetrahidrofurano para producir el beta-aducto.

Monobenzilación: La monobenzilación selectiva del producto con cloruro de benzoílo y piridina da el monobenzoato.

Escisión del Grupo Isopropilideno: El monobenzoato se trata con ácido clorhídrico en metanol para escindir el grupo protector isopropilideno.

Benzilación Exhaustiva: El producto se benzoila exhaustivamente con cloruro de benzoílo y 4-dimetilaminopiridina en piridina a 100°C para producir el tribenzoato.

Formación de Monoacetato: El tribenzoato se trata con ácido sulfúrico y anhídrido acético para producir el monoacetato.

Condensación con Citosina: El monoacetato se condensa con citosina por medio de cloruro de estaño(IV) en acetonitrilo para producir el derivado de citidina.

Debenzilación: El paso final implica la debenzilación por medio de amoníaco en metanol para producir el derivado de etinil-citidina objetivo.

Análisis De Reacciones Químicas

TAS-106 experimenta varios tipos de reacciones químicas:

Oxidación: La oxidación del éter de sililo a la cetona es un paso crucial en su síntesis.

Sustitución: La condensación del monoacetato con citosina es un ejemplo de una reacción de sustitución.

Desililación: La eliminación del grupo protector sililo se logra mediante la desililación.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen trióxido de cromo, piridina, anhídrido acético, butil litio, fluoruro de tetrabutilamonio, cloruro de benzoílo, ácido clorhídrico, ácido sulfúrico, anhídrido acético, cloruro de estaño(IV) y amoníaco . El principal producto formado a partir de estas reacciones es el derivado de etinil-citidina .

Comparación Con Compuestos Similares

TAS-106 es único en su capacidad para inhibir las ARN polimerasas I, II y III, lo que lo distingue de otros análogos de nucleósidos como el 5-fluorouracilo y la gemcitabina . Compuestos similares incluyen:

5-Fluorouracilo: Inhibe la síntesis de ARN mediante la incorporación en la cadena de ARN, inhibiendo así el procesamiento.

Gemcitabina: Un análogo de nucleósido que inhibe la síntesis de ADN.

El amplio espectro de actividad antitumoral de TAS-106 y su mecanismo de acción único lo convierten en un compuesto valioso en la investigación y la terapia del cáncer .

Propiedades

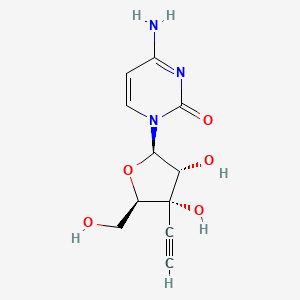

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWEPHGRUDAJN-DYUFWOLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939319 | |

| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule. | |

| Record name | TAS-106 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

180300-43-0 | |

| Record name | 3'-c-Ethynylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-106 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAS-106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.